カングレロール

概要

説明

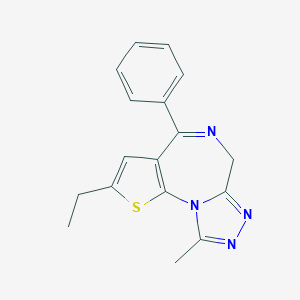

カングレロールは、強力で速効性があり、可逆的なP2Y12血小板受容体拮抗薬です。 主に、経皮的冠動脈インターベンション(PCI)中の抗血小板薬として使用され、手技中の心筋梗塞、冠動脈再血管化の繰り返し、およびステント血栓症のリスクを軽減します 。 他のP2Y12阻害剤とは異なり、カングレロールは代謝変換を必要とせず、即効性のある活性薬となります .

作用機序

カングレロールは、P2Y12血小板受容体に選択的かつ可逆的に結合し、アデノシン二リン酸(ADP)誘発血小板凝集を阻害することによって効果を発揮します 。ADPは損傷した血管、赤血球、血小板から放出され、血小板活性を刺激します。 カングレロールは、P2Y12受容体をブロックすることで、さらなるシグナル伝達と血小板の活性化を阻止し、血栓症のリスクを軽減します .

科学的研究の応用

生化学分析

Biochemical Properties

Cangrelor interacts with the P2Y12 receptor, a key player in platelet activation . It inhibits adenosine diphosphate (ADP)-mediated platelet activation and aggregation . This interaction is selective and reversible .

Cellular Effects

Cangrelor has significant effects on various types of cells, particularly platelets. It inhibits ADP-induced platelet aggregation, thereby reducing the risk of thrombotic events . This influence on cell function impacts cell signaling pathways and cellular metabolism.

Molecular Mechanism

Cangrelor exerts its effects at the molecular level by binding to the P2Y12 receptor on platelets . This binding inhibits ADP platelet aggregation, preventing further signaling and platelet activation .

Temporal Effects in Laboratory Settings

Cangrelor’s effects are immediate and quickly reversed, making it a desirable drug for immediate treatment of stenotic coronary arteries, high-risk acute coronary syndromes treated with immediate coronary stenting, and for bridging those surgery patients who require P2Y12 inhibition .

Dosage Effects in Animal Models

In animal models, the effects of Cangrelor have been shown to prevent thrombosis in extracorporeal life support systems

Metabolic Pathways

Cangrelor is deactivated rapidly in the circulation by dephosphorylation to its primary metabolite, a nucleoside, which has negligible anti-platelet activity . Cangrelor’s metabolism is independent of hepatic function and it does not interfere with other drugs metabolized by hepatic enzymes .

Transport and Distribution

Cangrelor is administered intravenously, allowing for rapid distribution within the body

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with the P2Y12 receptors located on the surface of platelets

準備方法

カングレロールは、その中間体の形成を含む一連の化学反応によって合成されます。調製方法は、特定の試薬と条件を使用して目的の化学構造を実現することを含みます。 カングレロールを調製するための特許取得済み方法の1つは、式VIおよび式VIIに示される化学構造を有する化合物の使用を含みます 。このプロセスには、最終製品を得るための化学反応、精製、および結晶化のいくつかの段階が含まれます。

化学反応の分析

カングレロールは、次のようなさまざまな化学反応を受けます。

酸化と還元: これらの反応は、それぞれ電子の獲得または損失を伴います。カングレロールの構造により、特定の条件下で酸化還元反応に関与することができます。

置換反応: これらの反応は、ある官能基を別の官能基に置き換えることを伴います。これらの反応で使用される一般的な試薬には、ハロゲンと求核剤が含まれます。

科学研究への応用

カングレロールは、次のような幅広い科学研究への応用があります。

化学: P2Y12阻害剤の挙動とその他の分子との相互作用を研究するためのモデル化合物として使用されます。

生物学: カングレロールは、血小板の活性化と凝集のメカニズムを調査するために使用され、これらのプロセスにおけるP2Y12受容体の役割に関する洞察を提供します.

類似化合物との比較

カングレロールは、クロピドグレル、プラビックス、チカグレロなどの他のP2Y12阻害剤と比較されます。 代謝活性化を必要とするプロドラッグであるクロピドグレルとプラビックスとは異なり、カングレロールは即効性のある活性薬です 。 チカグレロは、カングレロールと同様に、直接作用するP2Y12阻害剤ですが、カングレロールが静脈内投与されるのに対し、経口投与されます 。 カングレロールの急速な作用発現と作用消失は、P2Y12阻害剤の中でユニークであり、即時の血小板阻害を必要とする患者にとって貴重な選択肢となります .

類似化合物

クロピドグレル: 抗血小板効果を発揮するために代謝活性化を必要とする経口プロドラッグ。

プラビックス: クロピドグレルと同様の作用機序を持つ別の経口プロドラッグ。

チカグレロ: 急速な作用発現を持つ経口直接作用型P2Y12阻害剤。

糖タンパク質IIb/IIIa阻害剤: これらの薬剤は、同様の臨床現場で使用される静脈内抗血小板薬ですが、作用機序が異なります.

特性

IUPAC Name |

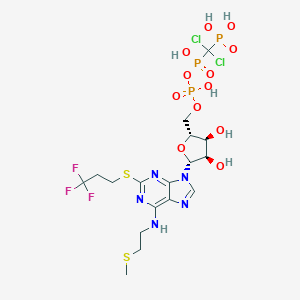

[dichloro-[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25Cl2F3N5O12P3S2/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEBIVWUMLRPSK-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25Cl2F3N5O12P3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167651 | |

| Record name | Cangrelor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cangrelor is a selective, reversible, P2Y12 platelet receptor antagonist which inhibits ADP platelet aggregation. ADP is typically released by damaged blood vessels, red blood cells, and/or platelets due to agonists stimulating platelet activity. ADP binds to P2Y12 to stimulate and complete platelet aggregation by inhibiting adenylyl cyclase by a Gi protein, thus potentiating dense granule secretion and increasing coagulation activity. Cangrelor acts on the same target as oral irreversible inhibitors clopidogrel and ticlopidine and has a similar mechanism of action, but is reversible and provides a fast onset and offset of action., Cangrelor is a direct P2Y12 platelet receptor inhibitor that blocks ADP-induced platelet activation and aggregation. Cangrelor binds selectively and reversibly to the P2Y12 receptor to prevent further signaling and platelet activation. | |

| Record name | Cangrelor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cangrelor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

163706-06-7 | |

| Record name | Cangrelor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163706-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cangrelor [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cangrelor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cangrelor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANGRELOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AQ1Y404U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cangrelor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cangrelor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cangrelor's mechanism of action?

A1: Cangrelor is a potent, intravenous, direct-acting P2Y12 antagonist [, , , ]. It works by directly and reversibly binding to the P2Y12 receptor on the platelet surface, leading to the inhibition of adenosine diphosphate (ADP)-mediated platelet activation and aggregation [, , ]. This effectively prevents the formation of platelet plugs, reducing the risk of thrombotic events [].

Q2: How does cangrelor's mechanism of action differ from other P2Y12 inhibitors like clopidogrel and prasugrel?

A2: Unlike clopidogrel and prasugrel, which are oral prodrugs requiring metabolic activation, cangrelor is a direct-acting agent, meaning it does not require metabolic conversion to exert its antiplatelet effect [, , ]. This results in a faster onset and offset of action [, ].

Q3: What are the downstream effects of cangrelor binding to the P2Y12 receptor?

A3: Cangrelor binding to the P2Y12 receptor prevents ADP-induced platelet activation []. This translates to a reduction in platelet aggregation, thereby inhibiting thrombus formation [].

Q4: Does cangrelor affect other platelet activation pathways?

A4: Research suggests cangrelor specifically inhibits the P2Y12 pathway and does not appear to affect other platelet activation pathways or raise intracellular cyclic adenosine monophosphate (cAMP) levels [, ]. This targeted action contributes to its potent and specific antiplatelet effect.

Q5: How does the reversibility of cangrelor impact its clinical use?

A5: The rapid reversibility of cangrelor's binding to the P2Y12 receptor allows for a faster restoration of platelet function after discontinuation of the drug [, , ]. This is particularly beneficial in situations where rapid cessation of antiplatelet effects is desirable, such as during surgery [].

Q6: Is there publicly available data regarding cangrelor's molecular formula, weight, or spectroscopic data?

A6: The provided research papers primarily focus on the clinical application and pharmacodynamics of cangrelor. Detailed information on its structural characterization, including molecular formula, weight, and spectroscopic data, is not discussed in these papers.

Q7: Are there details about cangrelor's material compatibility, stability, catalytic properties, computational chemistry data, structure-activity relationship, or SHE regulations in the provided research?

A7: The provided research focuses predominantly on cangrelor's clinical application and does not delve into details regarding its material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, structure-activity relationships, or SHE regulations.

Q8: How is cangrelor metabolized and eliminated from the body?

A8: Cangrelor is rapidly metabolized primarily by dephosphorylation via nucleosidases in the plasma, leading to a primary metabolite with negligible antiplatelet activity []. It has a short half-life of approximately 3-6 minutes, and elimination occurs through both renal and fecal routes [, ].

Q9: How does the pharmacokinetic profile of cangrelor compare to oral P2Y12 inhibitors?

A9: Cangrelor's intravenous administration and rapid metabolism result in a much faster onset and offset of action compared to oral P2Y12 inhibitors, which require absorption and metabolic activation [, ].

Q10: Does cangrelor administration require dose adjustments in patients with renal or hepatic impairment?

A10: Due to its unique metabolism in the plasma, cangrelor dosing is typically not affected by renal or hepatic function [, ]. This characteristic simplifies its use in patients with compromised organ function.

Q11: Has cangrelor demonstrated efficacy in preclinical models?

A11: Studies have shown that cangrelor effectively reduces thrombus size in preclinical models, including a model using avatar mice that allows for the evaluation of human platelet interaction with the injured vessel wall [].

Q12: What are the key findings from clinical trials investigating cangrelor in the setting of percutaneous coronary intervention (PCI)?

A12: Clinical trials like CHAMPION PHOENIX have demonstrated that cangrelor, compared to clopidogrel, significantly reduces the rate of ischemic events, including stent thrombosis, during PCI, without a significant increase in severe bleeding [, ]. Importantly, the benefits of cangrelor appear to manifest early, within 2 hours of administration [].

Q13: Are there specific patient populations where cangrelor may be particularly beneficial during PCI?

A13: Cangrelor's rapid onset and offset of action make it a potentially valuable option for patients at high risk of bleeding, those with acute coronary syndromes, or those undergoing complex PCI [, , ]. Its intravenous route of administration also makes it suitable for patients unable to tolerate oral medications [].

Q14: Has cangrelor been studied in clinical settings other than PCI?

A14: Beyond PCI, research explores cangrelor's potential in managing thrombosis risk in patients on mechanical circulatory support [, ] and as a bridging therapy for patients on oral P2Y12 inhibitors requiring surgery [].

Q15: Is there information available regarding resistance mechanisms, cross-resistance, toxicology data, drug delivery strategies, or specific biomarkers for cangrelor in the provided research?

A15: The provided research papers primarily focus on the clinical application and pharmacodynamics of cangrelor in specific settings. While they touch upon bleeding as a safety concern, they don't provide in-depth information on resistance mechanisms, cross-resistance with other antiplatelet agents, detailed toxicology and safety profiles, specific drug delivery strategies, or validated biomarkers for cangrelor efficacy or toxicity.

Q16: Do the research papers discuss analytical methods used to characterize cangrelor, its environmental impact, dissolution properties, analytical method validation, or quality control measures?

A16: The provided research primarily focuses on cangrelor's clinical use and pharmacodynamic effects. They do not offer detailed information on the specific analytical methods employed for its characterization, data regarding its environmental impact and degradation, studies on its dissolution and solubility, details on analytical method validation, or insights into the quality control measures employed during its development and manufacturing.

Q17: Do the research papers provide information on cangrelor's immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility?

A17: The research papers primarily focus on the clinical application and pharmacodynamics of cangrelor. They don't delve into details about its potential immunogenicity, interactions with drug transporters or drug-metabolizing enzymes, or its biocompatibility and biodegradability.

Q18: Do the provided research papers discuss alternative therapies to cangrelor, strategies for its recycling and waste management, or the research infrastructure involved in its development?

A18: The research papers provided primarily focus on the clinical application of cangrelor. Information on alternative therapies and their comparative performance, cost analysis, strategies for cangrelor's recycling and waste management, or details about the research infrastructure and resources used in its development are not discussed within these papers.

Q19: What are the historical milestones in cangrelor research?

A19: Cangrelor represents a significant advancement in P2Y12 inhibition therapy. Its development provided a valuable tool for achieving rapid and reversible platelet inhibition, addressing the limitations of existing oral agents []. The CHAMPION PHOENIX trial marks a significant milestone, demonstrating cangrelor's clinical benefit in reducing ischemic events during PCI [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。